molecular formula CHF2I B073695 Difluoroiodomethane CAS No. 1493-03-4

Difluoroiodomethane

Cat. No. B073695
Key on ui cas rn: 1493-03-4
M. Wt: 177.92 g/mol
InChI Key: YSLFMGDEEXOKHF-UHFFFAOYSA-N
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Patent
US08986654B2

Procedure details

Was prepared from stirred a mixture of methyl 1H-pyrrole-2-carboxylate (3.04 g, 23.5 mmol), difluoroiodomethane (4.4 g, 24.7 mmol) and DMF (40 ml). Sodium hydride (1.41 g, 35.2 mmol) was added in portions during 30 minutes. The mixture was stirred for additional 15 minutes. Water (50 ml) was added and the mixture was extracted with dichloromethane. The mixture was purified by silica gel chromatography, using dichloromethane as solvent. The product was dried and evaporated. Yield 3.21 g (78%).
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:9])=[O:7].[F:10][CH:11]([F:13])I.CN(C=O)C.[H-].[Na+]>O>[F:10][CH:11]([F:13])[N:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:9])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
4.4 g
Type
reactant
Smiles
FC(I)F
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
from stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared
STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The mixture was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
The product was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
FC(N1C(=CC=C1)C(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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